molecular formula C13H17N3O4S B14734771 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- CAS No. 4684-89-3

3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl-

Cat. No.: B14734771
CAS No.: 4684-89-3
M. Wt: 311.36 g/mol
InChI Key: KJNZJZBBTWEVNK-UHFFFAOYSA-N
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Description

3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- typically involves multi-step organic reactions. Common starting materials might include phenylhydrazine and various substituted ketones. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrazoline ring.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyrazoline-4-sulfonamide derivatives: Other derivatives with different substituents might have similar but distinct biological activities.

    Pyrazoline derivatives: Compounds with variations in the pyrazoline ring structure.

Uniqueness

The uniqueness of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.

Properties

CAS No.

4684-89-3

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H17N3O4S/c1-10-12(21(19,20)14-8-9-17)13(18)16(15(10)2)11-6-4-3-5-7-11/h3-7,14,17H,8-9H2,1-2H3

InChI Key

KJNZJZBBTWEVNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)S(=O)(=O)NCCO

Origin of Product

United States

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